N-Methyl-D-phenylalanine tert-butyl ester
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Overview
Description
N-Methyl-D-phenylalanine tert-butyl ester is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl ester group and a methyl group attached to the nitrogen atom of the phenylalanine backbone. It is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-phenylalanine tert-butyl ester typically involves the protection of the amino group of phenylalanine using a tert-butyl ester group. This can be achieved through the reaction of phenylalanine with tert-butyl chloroformate in the presence of a base such as triethylamine. The methylation of the amino group is then carried out using methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-D-phenylalanine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-D-phenylalanine tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-D-phenylalanine tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- N-Methyl-L-phenylalanine tert-butyl ester
- N-Methyl-D-phenylalanine methyl ester
- N-Methyl-D-phenylalanine ethyl ester
Comparison: N-Methyl-D-phenylalanine tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability compared to other esters. This makes it particularly useful in synthetic and industrial applications where stability is crucial. Additionally, the D-configuration of the phenylalanine backbone can impart different biological activities compared to its L-counterpart .
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylamino)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15-4)10-11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKARLOPBFXQHH-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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